

## Hexyl 3-Methylbutanoate: A Technical Overview

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Compound of Interest		
Compound Name:	Hexyl isovalerate	
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This document provides a comprehensive technical overview of Hexyl 3-methylbutanoate, a fatty acid ester. The information presented herein encompasses its chemical identity, physicochemical properties, spectroscopic data, synthesis, and safety information, tailored for professionals in research and development.

#### **Chemical Identification**

Hexyl 3-methylbutanoate, also known as **hexyl isovalerate**, is an organic compound classified as a fatty acid ester.[1] It is a hydrophobic molecule with practical insolubility in water.[1] The compound is identified by several names and registry numbers, crucial for accurate documentation and research.



Identifier	Value
IUPAC Name	hexyl 3-methylbutanoate[1][2]
Synonyms	Hexyl isovalerate, Hexyl isopentanoate, 3- Methylbutanoic acid hexyl ester, n-Hexyl iso- valerate[2][3]
CAS Registry Number	10032-13-0[3]
Chemical Formula	C11H22O2[1][3]
SMILES	CCCCCCC(=O)CC(C)C[1][2]
InChI	InChI=1S/C11H22O2/c1-4-5-6-7-8-13-11(12)9- 10(2)3/h10H,4-9H2,1-3H3[1][2]
InChIKey	RSDDTPVXLMVLQE-UHFFFAOYSA-N[1][3]

# **Physicochemical Properties**

The physical and chemical properties of Hexyl 3-methylbutanoate are summarized below. These characteristics are fundamental for its application in various experimental and industrial settings.



Property	Value
Molecular Weight	186.29 g/mol [3][4]
Appearance	Colorless to pale yellow clear liquid[5]
Boiling Point	215 °C at 760 mmHg[5][6][7]
Melting Point	-63.1 °C (estimate)[7]
Density	0.857 g/mL[6]
Refractive Index	1.41700 to 1.42100 @ 20.00 °C[5]
Flash Point	190.00 °F (87.78 °C)[5]
Water Solubility	12.56 mg/L @ 25 °C (estimated)[7]
XLogP3	3.7[2][4]

## **Synthesis**

#### **Experimental Protocol: Esterification**

Hexyl 3-methylbutanoate is typically synthesized via the esterification of n-hexanol with 3-methylbutanoic acid (isovaleric acid).

Methodology: A common method for this synthesis is the Fischer esterification.

- Reactants: Equimolar amounts of 3-methylbutanoic acid and n-hexanol are combined.
- Catalyst: A catalytic amount of a strong acid, such as sulfuric acid (H<sub>2</sub>SO<sub>4</sub>), is added to the reaction mixture.
- Reaction Conditions: The mixture is typically heated under reflux to drive the reaction towards completion. To further favor the formation of the ester, the water produced during the reaction is continuously removed using a Dean-Stark apparatus.
- Work-up: After the reaction is complete, the mixture is cooled and washed sequentially with water, a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, and finally with brine.



 Purification: The crude ester is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate) and then purified by fractional distillation under reduced pressure to yield the final product.

Note: This is a generalized protocol. Specific reaction times, temperatures, and purification methods may vary.

#### **Spectroscopic Data**

Spectroscopic data is essential for the structural confirmation of Hexyl 3-methylbutanoate.

Spectrum Type	Data Highlights
¹H NMR	(90 MHz, CDCl <sub>3</sub> ) Shifts [ppm]: 0.83-0.99 (m, 9H, CH <sub>3</sub> groups), 1.29-1.69 (m, 8H, CH <sub>2</sub> groups of hexyl chain), 2.08-2.24 (m, 3H, CH and CH <sub>2</sub> adjacent to carbonyl), 3.99-4.14 (t, 2H, OCH <sub>2</sub> of hexyl group)[2]
<sup>13</sup> C NMR	(25.16 MHz, CDCl <sub>3</sub> ) Shifts [ppm]: 14.00, 22.44, 22.62, 25.72, 25.80, 28.77, 31.54, 43.59, 64.30, 173.12 (C=O)[2]
Mass Spectrum (EI)	Data available through the NIST Chemistry WebBook[3]
IR Spectrum	Data available, typically showing a strong C=O stretch for the ester group around 1730-1750 cm <sup>-1</sup> [2]

### **Biological Activity and Applications**

Hexyl 3-methylbutanoate is primarily utilized as a flavor and fragrance agent.[5][7] It is known for its fruity and green odor, often described as reminiscent of apples or strawberries.[1] In terms of biological disposition, it is classified within the lipid and lipid-like molecules superclass. [1]



The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated Hexyl 3-methylbutanoate and concluded that there is "No safety concern at current levels of intake when used as a flavouring agent".[2] Currently, there is limited publicly available data regarding its specific roles in signaling pathways or its potential for drug development applications. The compound has been identified in plants such as Eucalyptus nitens and Bupleurum fruticosum.

### Safety and Handling

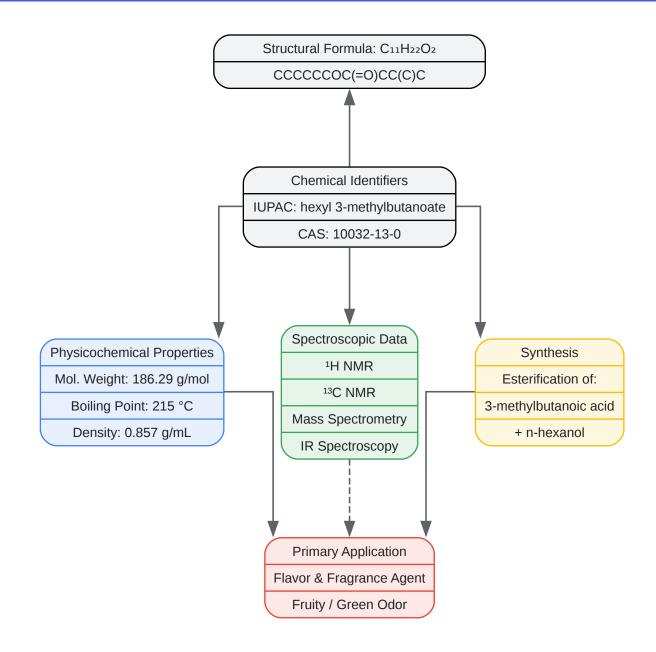
Safety information is critical for handling this compound in a laboratory or industrial setting.

Hazard Class	Rating and Description
GHS-US	Warning: H227 - Combustible liquid[8]
Precautionary Statements	P210: Keep away from heat/sparks/open flames. P280: Wear protective gloves/eye protection. P370+P378: In case of fire, use appropriate media. P403+P235: Store in a well-ventilated place. Keep cool.[8]
NFPA Health Hazard	0 - Materials that, under emergency conditions, would offer no hazard beyond that of ordinary combustible materials[8]
NFPA Fire Hazard	2 - Materials that must be moderately heated or exposed to relatively high ambient temperatures before ignition can occur[8]
NFPA Reactivity	0 - Material that in themselves are normally stable, even under fire conditions[8]

#### **Visualizations**

The following diagram illustrates the logical relationship between the structural identification, key properties, and primary application of Hexyl 3-methylbutanoate.





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Caption: Logical workflow from structure to application for Hexyl 3-methylbutanoate.

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